molecular formula C13H11N5O2 B008440 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid CAS No. 100900-25-2

4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid

Cat. No. B008440
M. Wt: 269.26 g/mol
InChI Key: KTQXGFMQHZQJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid (ACPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ACPA is a pyrazine derivative that has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.

Mechanism Of Action

The mechanism of action of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid is not fully understood. However, it has been proposed that 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways. For example, 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of pro-inflammatory mediators. 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and apoptosis.

Biochemical And Physiological Effects

4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Furthermore, 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

One of the major advantages of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid is its potential applications in the field of medicinal chemistry. 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Furthermore, 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid is relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid is its potential toxicity. Further studies are needed to determine the safety profile of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid and its potential side effects.

Future Directions

There are several future directions for research on 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid. One potential direction is to investigate the potential applications of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the potential applications of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid in the treatment of various types of cancer. Furthermore, future studies could investigate the potential applications of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid in the development of new antibiotics to combat antibiotic-resistant bacteria.

Synthesis Methods

4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid can be synthesized through several methods, including the reaction of 5-amino-6-cyanopyrazine-2-carboxylic acid with formaldehyde and benzylamine. The reaction mixture is then heated under reflux conditions to obtain the desired product. Another method involves the reaction of 2-aminobenzoic acid with 5-amino-6-cyanopyrazine-2-carboxylic acid in the presence of carbonyldiimidazole. The reaction mixture is then purified through column chromatography to obtain 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid.

Scientific Research Applications

4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. Furthermore, 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

CAS RN

100900-25-2

Product Name

4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

4-[(5-amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid

InChI

InChI=1S/C13H11N5O2/c14-5-11-12(15)17-7-10(18-11)6-16-9-3-1-8(2-4-9)13(19)20/h1-4,7,16H,6H2,(H2,15,17)(H,19,20)

InChI Key

KTQXGFMQHZQJBP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)NCC2=CN=C(C(=N2)C#N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC2=CN=C(C(=N2)C#N)N

Pictograms

Irritant

synonyms

4-(N-(2-AMINO-3-CYANO-5-PYRAZINYLMETHYL)-AMINO)BENZOIC ACID)

Origin of Product

United States

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